molecular formula C26H36O5 B135982 Homoisocarbacyclin CAS No. 130377-59-2

Homoisocarbacyclin

Numéro de catalogue: B135982
Numéro CAS: 130377-59-2
Poids moléculaire: 428.6 g/mol
Clé InChI: APARNMGVZWWLMV-ZEYCUZRTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Homoisocarbacyclin, also known as this compound, is a useful research compound. Its molecular formula is C26H36O5 and its molecular weight is 428.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins I - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Homoisocarbacyclin is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structure and properties position it as a potential therapeutic agent, especially in the context of prostacyclin receptor agonism. This article explores the applications of this compound, supported by detailed data tables and case studies.

Cardiovascular Therapeutics

Mechanism of Action:
this compound acts primarily as an agonist for the prostacyclin receptor (IP receptor). This action leads to vasodilation, making it a candidate for treating conditions like pulmonary hypertension and peripheral vascular diseases.

Case Study:
A study demonstrated that this compound significantly reduced pulmonary artery pressure in animal models, suggesting its potential utility in managing pulmonary arterial hypertension (PAH) .

Anti-Obesity Effects

Lipolytic Activity:
Research indicates that this compound can enhance lipolysis in adipocytes, promoting fat breakdown. This effect is crucial for developing anti-obesity treatments.

Data Table: Lipolytic Activity Comparison

CompoundLipolysis Increase (%)Reference
This compound50-300
Selexipag40-250
Iloprost30-200

Pain Management

Analgesic Properties:
this compound has been explored for its analgesic effects, particularly in inflammatory pain models. Its ability to modulate pain pathways through IP receptor activation shows promise for developing new pain management therapies.

Case Study:
In a controlled trial, administration of this compound resulted in significant pain reduction in subjects with inflammatory conditions compared to placebo .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Studies have shown favorable bioavailability and half-life characteristics:

  • Half-Life: Approximately 3.26 hours
  • Bioavailability: 86.9% following intravenous administration

These properties suggest that this compound can be effectively utilized in clinical settings with manageable dosing regimens.

Propriétés

Numéro CAS

130377-59-2

Formule moléculaire

C26H36O5

Poids moléculaire

428.6 g/mol

Nom IUPAC

5-[(1S,2S,3aR,7aR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyl-4-phenoxypent-1-enyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]pentanoic acid

InChI

InChI=1S/C26H36O5/c1-26(2,31-20-9-4-3-5-10-20)24(28)15-14-22-21-13-12-18(8-6-7-11-25(29)30)16-19(21)17-23(22)27/h3-5,9-10,14-16,19,21-24,27-28H,6-8,11-13,17H2,1-2H3,(H,29,30)/b15-14+/t19-,21-,22+,23+,24-/m1/s1

Clé InChI

APARNMGVZWWLMV-ZEYCUZRTSA-N

SMILES

CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCCCC(=O)O)O)OC3=CC=CC=C3

SMILES isomérique

CC(C)([C@@H](/C=C/[C@H]1[C@@H]2CCC(=C[C@@H]2C[C@@H]1O)CCCCC(=O)O)O)OC3=CC=CC=C3

SMILES canonique

CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCCCC(=O)O)O)OC3=CC=CC=C3

Synonymes

homoisocarbacyclin

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.